molecular formula C13H16ClNO3 B6172949 (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid CAS No. 2470279-13-9

(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid

Cat. No. B6172949
CAS RN: 2470279-13-9
M. Wt: 269.7
InChI Key:
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Description

The compound is an amino acid derivative with a chlorophenyl group attached. The (2R*,3R**) notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the pentanoic acid chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, a methyl group on the 3rd carbon, and a chlorophenyl formamide group on the 2nd carbon .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines . The chlorophenyl group might also undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely show the acidic properties typical of carboxylic acids .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid involves the formation of the amide bond between 4-chlorobenzoic acid and 3-methylpentanoic acid, followed by the reduction of the resulting intermediate to form the final product.", "Starting Materials": [ "4-chlorobenzoic acid", "3-methylpentanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "ethyl acetate", "sodium borohydride (NaBH4)", "methanol", "water" ], "Reaction": [ "Step 1: Activation of 4-chlorobenzoic acid with DCC and NHS in the presence of TEA to form the active ester intermediate.", "Step 2: Addition of 3-methylpentanoic acid to the active ester intermediate to form the amide bond.", "Step 3: Purification of the intermediate by column chromatography using ethyl acetate as the eluent.", "Step 4: Reduction of the intermediate with NaBH4 in methanol and water to form the final product.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] }

CAS RN

2470279-13-9

Molecular Formula

C13H16ClNO3

Molecular Weight

269.7

Purity

98

Origin of Product

United States

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